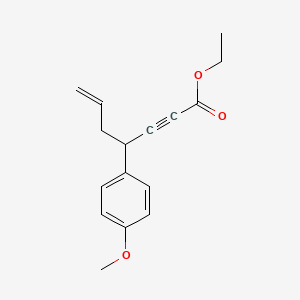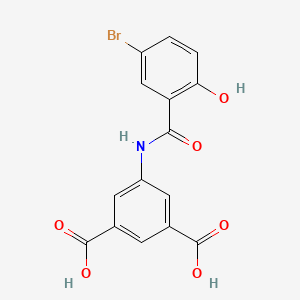
5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid is a chemical compound known for its unique structure and properties It is a derivative of benzenedicarboxylic acid, where the benzene ring is substituted with a bromo group, a hydroxy group, and an amido group
Métodos De Preparación
The synthesis of 5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxybenzoic acid to introduce the bromo group, followed by the formation of the amide bond with benzene-1,3-dicarboxylic acid. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its amido and hydroxy functional groups.
Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which 5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxy and amido groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromo group can participate in halogen bonding, further modulating the compound’s interactions with biological molecules. These interactions can affect pathways involved in cellular processes, making the compound useful in studying biochemical mechanisms.
Comparación Con Compuestos Similares
Similar compounds include other derivatives of benzenedicarboxylic acid, such as:
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid) Compared to these compounds, 5-(5-Bromo-2-hydroxybenzamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the bromo, hydroxy, and amido groups, which confer distinct chemical reactivity and potential applications.
Propiedades
Número CAS |
634185-16-3 |
|---|---|
Fórmula molecular |
C15H10BrNO6 |
Peso molecular |
380.15 g/mol |
Nombre IUPAC |
5-[(5-bromo-2-hydroxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10BrNO6/c16-9-1-2-12(18)11(6-9)13(19)17-10-4-7(14(20)21)3-8(5-10)15(22)23/h1-6,18H,(H,17,19)(H,20,21)(H,22,23) |
Clave InChI |
WVOPMRHZMRRBJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


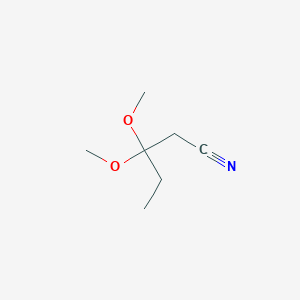
![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)


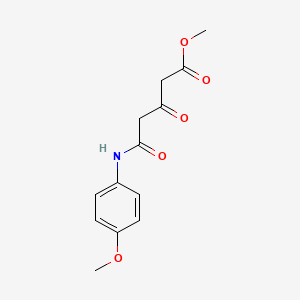
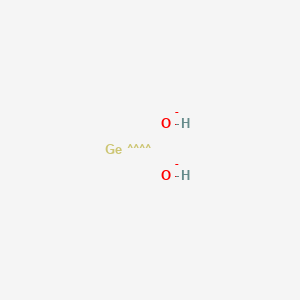
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)



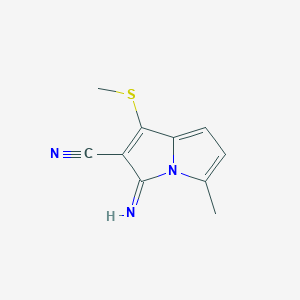
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)

